molecular formula C11H18NO+ B1193914 3-Hydroxyphenyl diethylmethylammonium CAS No. 152-46-5

3-Hydroxyphenyl diethylmethylammonium

Cat. No.: B1193914
CAS No.: 152-46-5
M. Wt: 180.27 g/mol
InChI Key: XEJPEVHUDPMVHQ-UHFFFAOYSA-O
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Description

3-Hydroxyphenyl diethylmethylammonium is a quaternary ammonium compound characterized by a phenyl ring substituted with a hydroxyl group at the 3-position and a diethylmethylammonium group. This structure confers both hydrophilic (via the ammonium group) and hydrophobic (via the phenyl ring) properties, making it relevant in pharmacological and chemical applications. Its primary mechanism of action involves cholinesterase inhibition, which enhances acetylcholine signaling, as observed in neuromuscular junction studies . Derivatives of this compound, such as its iodide and bromide salts, are noted for their roles as curare antagonists and muscle stimulants .

Properties

CAS No.

152-46-5

Molecular Formula

C11H18NO+

Molecular Weight

180.27 g/mol

IUPAC Name

diethyl-(3-hydroxyphenyl)-methylazanium

InChI

InChI=1S/C11H17NO/c1-4-12(3,5-2)10-7-6-8-11(13)9-10/h6-9H,4-5H2,1-3H3/p+1

InChI Key

XEJPEVHUDPMVHQ-UHFFFAOYSA-O

SMILES

CC[N+](C)(CC)C1=CC(=CC=C1)O

Canonical SMILES

CC[N+](C)(CC)C1=CC(=CC=C1)O

Other CAS No.

152-46-5

Related CAS

1130-51-4 (chloride)
27068-06-0 (bromide)

Synonyms

3-hydroxyphenyl diethylmethylammonium
3-hydroxyphenyl diethylmethylammonium bromide
3-hydroxyphenyl diethylmethylammonium chloride
3-hydroxyphenyl diethylmethylammonium iodide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted 3-Hydroxyphenyltrialkylammonium Derivatives

3-Hydroxyphenyl Methyldiethylammonium Bromide

This compound demonstrates the highest curare antagonism among phenolic quaternary ammonium derivatives. Its potency is attributed to strong cholinesterase inhibition (ChE), which prevents acetylcholine breakdown, counteracting curare-induced paralysis. However, it exhibits weaker direct muscle stimulation compared to trimethyl-substituted analogs .

3-Hydroxyphenyl Trimethylammonium Bromide

In contrast to the diethylmethyl variant, this trimethyl-substituted compound shows superior direct muscle stimulation but lower curare antagonism. The reduced steric hindrance from smaller methyl groups may enhance receptor interaction, favoring muscle activation over enzyme inhibition .

Benzyl(3-Hydroxyphenacyl)Methylammonium Chloride

This derivative incorporates a benzyl-phenacyl group, altering its electronic and steric profile.

Ionic Liquids and Quaternary Ammonium Salts

Compounds like 1-ethyl-3-methylimidazolium ethyl sulfate and diethylmethylammonium methane sulfonate (ionic liquids) share the quaternary ammonium motif but lack the aromatic hydroxyl group. These substances are primarily used in industrial applications (e.g., solvents, electrolytes) due to their thermal stability and low volatility, highlighting a divergence in utility from bioactive 3-hydroxyphenyl derivatives .

Pharmacological and Biochemical Comparisons

Cholinesterase Inhibition vs. Ion Channel Effects

  • 3-Hydroxyphenyl diethylmethylammonium and its analogs primarily act via cholinesterase inhibition, enhancing acetylcholine availability .
  • Tetraethylammonium chloride (TEA) , a simpler quaternary ammonium compound, blocks potassium channels instead, illustrating how structural differences (absence of aromatic groups) shift the mechanism toward ion channel modulation .

Therapeutic Classifications

  • This compound derivatives are classified under antispasmodics and neuromuscular agents in therapeutic guidelines (e.g., WHO ATC codes: A03AB16–A03AB53) .
  • Hydroxyprogesterone and hydroxyphenamate , while containing hydroxyl groups, belong to distinct therapeutic classes (hormonal agents and anxiolytics, respectively), underscoring the specificity of quaternary ammonium groups in targeting neuromuscular pathways .

Physicochemical Properties

Compound Solubility Thermal Stability Key Applications Reference
This compound bromide High in polar solvents Moderate Neuromuscular research
Diethylmethylammonium methane sulfonate High in water High Ionic liquid applications
Benzyl(3-hydroxyphenacyl)methylammonium chloride Moderate in DMSO Low to moderate Experimental pharmacology

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